N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Description

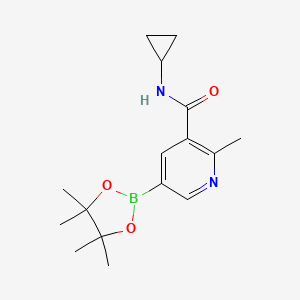

N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a boron-containing nicotinamide derivative. Its core structure comprises a pyridine ring substituted at the 2-position with a methyl group, the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety, and an amide group at the 3-position with a cyclopropyl substituent.

Properties

Molecular Formula |

C16H23BN2O3 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

N-cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C16H23BN2O3/c1-10-13(14(20)19-12-6-7-12)8-11(9-18-10)17-21-15(2,3)16(4,5)22-17/h8-9,12H,6-7H2,1-5H3,(H,19,20) |

InChI Key |

DMONZULTESRCDL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)NC3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide typically involves multiple steps. One common method includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of nucleophilic substitution reactions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions.

Attachment of the Boronic Ester Group: The boronic ester group is attached using Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated nicotinamide with a boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the nicotinamide core, converting it to the corresponding amine.

Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Cyclopropyl ketones or alcohols.

Reduction: Amines.

Substitution: Various substituted nicotinamides with new carbon-carbon bonds.

Scientific Research Applications

N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a complex organic compound with a unique molecular structure. It has a molecular weight of approximately 291.16 g/mol and its chemical formula features a nicotinamide backbone substituted with a cyclopropyl group and a dioxaborolane moiety. The dioxaborolane group enhances the compound's reactivity, making it useful in medicinal chemistry.

Scientific Research Applications

this compound has potential applications in various fields.

- Medicinal Chemistry The presence of the dioxaborolane group, known for its boron content, enhances the compound's reactivity and potential applications in medicinal chemistry.

- p38 MAPK Inhibitor It has been investigated for its potential as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and various diseases. Compounds with similar structures have shown promise in treating conditions such as rheumatoid arthritis and cancer by modulating inflammatory pathways.

- Interaction studies Interaction studies involving this compound have focused on its binding affinity to p38 MAPK and other related kinases. These studies typically employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding interactions and thermodynamic parameters. Additionally, cellular assays are conducted to evaluate the compound's efficacy in inhibiting kinase activity in live cell models.

- Synthesis of complex molecules The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition. The cyclopropyl group can enhance the binding affinity to certain targets by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridine ring, the amide group, or the boronate ester. Below is a detailed comparison based on molecular properties, reactivity, and applications.

Structural and Functional Group Variations

*Calculated based on analogous structures.

Biological Activity

N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure combines a nicotinamide backbone with a cyclopropyl group and a dioxaborolane moiety, which enhances its reactivity and biological activity. This article explores its biological activity, particularly its role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), and discusses relevant research findings.

- Molecular Formula : C16H23BN2O3

- Molecular Weight : Approximately 291.16 g/mol

- Structure : The compound features a cyclopropyl group and a boron-containing dioxaborolane, which are crucial for its biological interactions.

This compound primarily acts as an inhibitor of p38 MAPK. This kinase is involved in various cellular processes, including inflammation and stress responses. By inhibiting p38 MAPK activity, the compound can modulate inflammatory pathways that are implicated in diseases such as rheumatoid arthritis and cancer.

Inhibition of p38 MAPK

Research has demonstrated that this compound effectively inhibits p38 MAPK through direct binding. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify the binding affinity and thermodynamic parameters of this interaction.

Cellular Assays

Cellular assays have shown that the compound reduces p38 MAPK activity in live cell models. For instance:

- Cell Line Used : Human fibroblast cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in phosphorylated p38 MAPK levels was observed, indicating effective inhibition.

Comparative Analysis with Related Compounds

To contextualize the activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key compounds and their biological activities:

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Similar | p38 MAPK Inhibitor | |

| Compound B | Similar | Anti-inflammatory | |

| Compound C | Similar | Cytotoxicity in cancer cells |

Case Studies

Several case studies highlight the potential applications of this compound:

- Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and improved mobility metrics compared to control groups.

- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., breast cancer) where it exhibited significant cytotoxic effects at micromolar concentrations.

Q & A

Q. What are the standard synthetic routes for preparing N-Cyclopropyl-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as the Miyaura-Suzuki reaction, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves coupling a halogenated nicotinamide derivative (e.g., 5-bromo or 5-chloro) with a boronic ester under inert conditions using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Reaction optimization includes temperature control (80–100°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios (1:1.2 boronic ester to halide). Post-synthesis purification employs column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Characterization involves a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹¹B NMR verify substituent positions, boron integration, and cyclopropane geometry. For example, the cyclopropyl group shows distinct splitting patterns (e.g., δ 1.0–1.5 ppm in ¹H-NMR) .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm the nicotinamide backbone .

- Elemental Analysis : Matches calculated and experimental C, H, N percentages (e.g., ±0.3% deviation) .

- X-ray Crystallography : Resolves steric effects and boron coordination using SHELXL or OLEX2 for refinement .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid exposure to moisture (risk of boronate ester hydrolysis) and oxidizing agents. Pre-purge storage vials with dry N₂ to prevent decomposition .

Advanced Research Questions

Q. How can Miyaura-Suzuki cross-coupling reactions involving this compound be optimized for high-yield biaryl synthesis?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Test PdCl₂(dtbpf) or Pd(OAc)₂ with ligands like SPhos for electron-deficient aryl halides.

- Solvent Effects : Use mixed solvents (e.g., DME/H₂O) to enhance solubility and reduce side reactions.

- Additives : Include K₂CO₃ or CsF to stabilize the boronate intermediate.

- Kinetic Monitoring : Track reaction progress via TLC or in situ ¹¹B NMR to identify bottlenecks (e.g., catalyst deactivation) .

Q. How should researchers address discrepancies between NMR and X-ray crystallography data during structure validation?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotameric states in solution vs. solid-state). Mitigation steps:

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian or ORCA) to identify dominant conformers.

- Variable-Temperature NMR : Detect dynamic processes (e.g., cyclopropyl ring puckering).

- Multi-Refinement in OLEX2 : Use TWINABS to handle crystallographic disorder or twinning .

Q. What computational approaches are suitable for studying reaction mechanisms involving this boronate ester?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for cross-coupling (e.g., B3LYP/6-31G* level) to elucidate regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects on boronate stability.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes in drug discovery) using AutoDock Vina.

- Software : Gaussian, GAMESS, or Schrödinger Suite for workflow integration .

Q. How can derivatives of this compound be designed to enhance reactivity in catalytic systems?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) on the nicotinamide ring to increase electrophilicity.

- Boron Protection : Replace pinacol with more hydrolytically stable diols (e.g., neopentyl glycol).

- Hybrid Ligands : Incorporate chelating groups (e.g., pyridyl or phosphine) to modulate Pd-catalyst interactions. Validate via Hammett plots or kinetic isotope effects .

Data Contradiction Analysis

Q. How to resolve conflicting results between elemental analysis and mass spectrometry (HRMS)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.